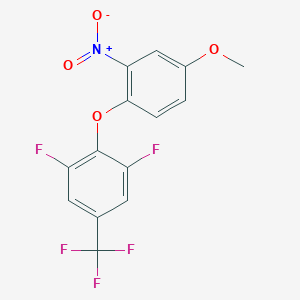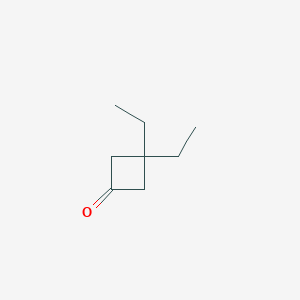
3,3-Diethylcyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethylcyclobutan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a four-membered cyclobutane ring with two ethyl groups attached to the third carbon atom and a ketone functional group at the first carbon atom. The molecular formula for this compound is C8H14O.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylcyclobutan-1-one can be achieved through various methods. One common approach involves the cyclization of 1,3-diols using phase transfer catalysis. This method includes the transformation of a carboxyl group to a methyl group, followed by a phase transfer catalyzed ring closure . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborates with aryl chlorides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
化学反应分析
Types of Reactions: 3,3-Diethylcyclobutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3,3-Diethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
作用机制
The mechanism of action of 3,3-Diethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile or diene, forming new cyclic structures . The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Cyclobutane: A simple four-membered ring without any substituents.
Cyclopentane: A five-membered ring with similar chemical properties.
Cyclohexane: A six-membered ring commonly used in organic synthesis.
Uniqueness: 3,3-Diethylcyclobutan-1-one is unique due to its specific substitution pattern and functional group, which impart distinct chemical reactivity and properties compared to other cycloalkanes .
属性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
3,3-diethylcyclobutan-1-one |
InChI |
InChI=1S/C8H14O/c1-3-8(4-2)5-7(9)6-8/h3-6H2,1-2H3 |
InChI 键 |
GJNBYMJQVVJXDC-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(=O)C1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


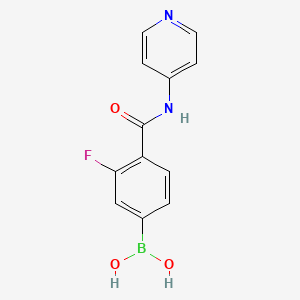

![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
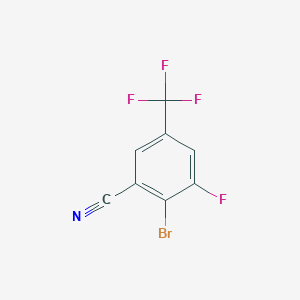
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
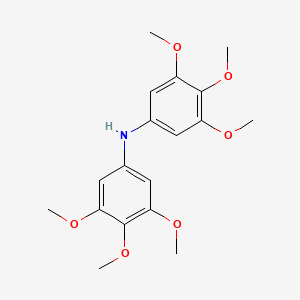
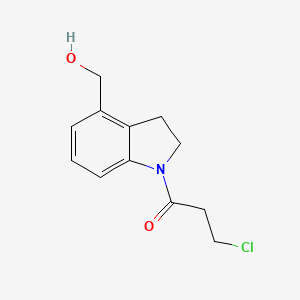

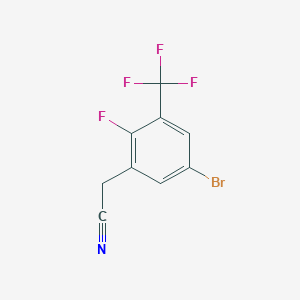
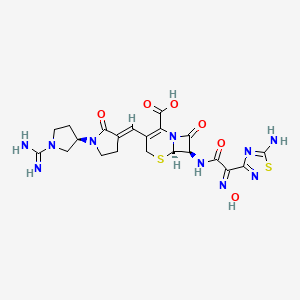

![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
